2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide
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Overview
Description
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,3-c]pyrimidine core, substituted with various functional groups such as fluoro, methyl, and anilino groups. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole structure are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
Mode of Action
1,2,4-triazole-containing compounds are known to operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, potentially inhibiting or enhancing its activity.
Biochemical Pathways
1,2,4-triazole derivatives have been reported to exhibit a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of activities associated with 1,2,4-triazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolo[4,3-c]pyrimidine core, followed by the introduction of the fluoro, methyl, and anilino groups through various chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, which can be useful for further chemical analysis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole core and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine core may have similar chemical properties and applications.
Fluoroaniline derivatives: These compounds contain the fluoroaniline group and may exhibit similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-14-6-5-7-18(10-14)28(4)21(31)13-29-23(32)30-20(27-29)12-16(3)25-22(30)26-17-8-9-19(24)15(2)11-17/h5-12H,13H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHWWRZLCKVVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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